乙基吡嗪-2-羧酸酯

描述

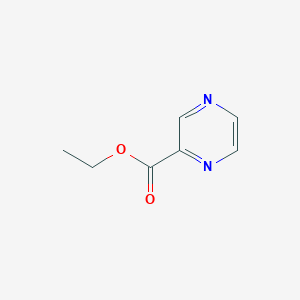

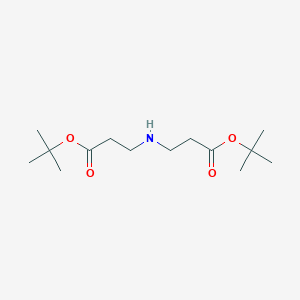

Ethyl pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The ethyl group attached to the carboxylate function indicates that it is an ester derivative of pyrazine carboxylic acid. While the provided papers do not directly discuss ethyl pyrazine-2-carboxylate, they do provide insights into the synthesis, structure, and reactivity of related pyrazine and pyrazole derivatives, which can be informative for understanding the chemistry of ethyl pyrazine-2-carboxylate.

Synthesis Analysis

The synthesis of related pyrazine and pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation for efficiency and regioselectivity . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods highlight the versatility of synthetic approaches to pyrazine derivatives, which could be applicable to the synthesis of ethyl pyrazine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data , and the 3D molecular structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure.

Chemical Reactions Analysis

Pyrazine and pyrazole derivatives exhibit a range of reactivities depending on their substitution patterns. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic derivatives upon treatment with different nucleophilic reagents . The reactivity of ethyl pyrazine-2-carboxylate would similarly be influenced by its functional groups and the presence of substituents on the pyrazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates involved low-temperature conditions to accommodate the sensitivity of the trifluoromethyl group . The properties of ethyl pyrazine-2-carboxylate would be expected to be characterized by its ester functionality and the electron-donating or withdrawing nature of any additional substituents on the pyrazine ring.

科学研究应用

药理学中的吡嗪衍生物

包括乙基吡嗪-2-羧酸酯在内的吡嗪衍生物以其多样的药理作用而著称。这些化合物已被合成并评估为具有多种药理活性的药剂。值得注意的功效包括抗分枝杆菌、抗菌、抗真菌、抗糖尿病、利尿、抗癌、抗病毒、催眠和镇痛特性。有前景的研究领域包括作为抗增殖剂的蛋白激酶抑制剂和用于治疗阿尔茨海默病的β-分泌酶抑制剂 (Doležal & Zítko, 2015)。同样,研究人员对自然界中具有不同应用的生物中发现的吡嗪衍生物的多样性越来越感兴趣。这些衍生物的治疗潜力跨越各种疾病治疗,包括动脉粥样硬化和病毒感染 (Ferreira & Kaiser, 2012)。

食品科学与技术中的作用

在食品工业中,吡嗪显着地促成了食品中的风味。从美拉德反应(MR)中生成吡嗪的控制策略(MR 合成了吡嗪)在食品加工中至关重要。策略包括利用新的反应物、修改反应条件以及采用新兴技术来根据期望的结果促进或抑制吡嗪的形成 (Yu 等人,2021)。

药物化学中的分子相互作用

基于吡嗪的化合物在药物化学中发挥着重要作用。它们的杂芳族性质允许极性相互作用(由于杂原子)和非极性相互作用(由于芳香部分)的结合。对 RCSB PDB 数据库的系统分析突出了基于吡嗪的配体与蛋白质靶标共晶化的结合相互作用的重要性,揭示了涉及多种相互作用组合的复杂结合模式,这对于药物开发至关重要 (Juhás & Zítko, 2020)。

治疗中的吡嗪杂环

吡嗪和吩嗪化合物表现出与疾病治疗相关的生物活性。这些化合物具有治疗价值,加上其反应活性特征以及在创新全合成方法和药物发现工作中的潜力,突出了这些杂环在医学中的前景。在此背景下,特别关注选定的吡嗪和吩嗪化合物的全合成和药物化学工作 (Huigens 等人,2022)。

安全和危害

Ethyl pyrazine-2-carboxylate is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapor, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Ethyl pyrazine-2-carboxylate is a derivative of pyrazine, a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

The mode of action of ethyl pyrazine-2-carboxylate is not well understood. Pyrazine derivatives, in general, interact with their targets in a variety of ways, depending on the specific biological activity. For instance, some pyrazine derivatives have been shown to inhibit kinases, enzymes that play a key role in signal transduction pathways .

Biochemical Pathways

Pyrazine derivatives have been shown to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It has been suggested that sufficient lipophilicity is necessary for the molecule to cross the mycobacterial wall . Easily hydrolyzed groups (ester, amide) in the pyrazine nucleus are also considered important . The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) ranges from 0.28 to 1.38 .

Result of Action

Pyrazine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

ethyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQPTAROQANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219302 | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrazine-2-carboxylate | |

CAS RN |

6924-68-1 | |

| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)